Methyl 2-amino-2-methylbutanoate hydrochloride

Description

BenchChem offers high-quality Methyl 2-amino-2-methylbutanoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-2-methylbutanoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-amino-2-methylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-4-6(2,7)5(8)9-3;/h4,7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVPPPARGXDTDEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40660889 | |

| Record name | Methyl isovalinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156032-14-3 | |

| Record name | Methyl isovalinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-amino-2-methylbutanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-amino-2-methylbutanoate Hydrochloride

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Methyl 2-amino-2-methylbutanoate hydrochloride, a non-proteinogenic amino acid ester of significant interest in synthetic and medicinal chemistry. As a chiral building block, this compound serves as a valuable precursor for the synthesis of complex organic molecules, including peptide analogs and pharmaceutical intermediates. This document details its chemical identity, physicochemical properties, a validated synthesis protocol with mechanistic insights, predicted spectroscopic characteristics, and key applications for researchers and drug development professionals. Emphasis is placed on the practical aspects of its synthesis and handling, grounded in established chemical principles.

Introduction: The Role of α,α-Disubstituted Amino Acid Esters

α,α-Disubstituted amino acids, such as 2-amino-2-methylbutanoic acid (isovaline), are crucial structural motifs in peptidomimetics and drug design. The incorporation of these residues imparts unique conformational constraints on peptide backbones, often leading to enhanced metabolic stability and receptor-specific bioactivity. Methyl 2-amino-2-methylbutanoate hydrochloride, the methyl ester of isovaline, serves as a more reactive and versatile form of this amino acid for synthetic applications. The hydrochloride salt form enhances its stability and aqueous solubility, making it an ideal starting material for solution-phase synthesis.[1] This guide aims to be a definitive resource for scientists working with this compound, providing both foundational knowledge and practical, field-proven insights.

Chemical Identity and Physicochemical Properties

A clear understanding of the compound's fundamental properties is critical for its effective use in experimental design.

Nomenclature and Structure

-

Systematic Name (IUPAC): methyl 2-amino-2-methylbutanoate;hydrochloride

-

Common Synonyms: Methyl isovalinate hydrochloride, DL-Isovaline methyl ester hydrochloride

-

Chiral Variants:

-

(S)-Methyl 2-amino-2-methylbutanoate hydrochloride; Methyl L-isovalinate hydrochloride

-

(R)-Methyl 2-amino-2-methylbutanoate hydrochloride; Methyl D-isovalinate hydrochloride

-

-

Molecular Formula: C₆H₁₄ClNO₂

-

Molecular Weight: 167.63 g/mol [2]

Key Identifiers

| Identifier | Racemic Mixture | (S)-Enantiomer | (R)-Enantiomer |

| CAS Number | 156032-14-3[2][3] | 92760-72-0[4] | 118725-00-1 |

| PubChem CID | Not available for HCl salt | Not available for HCl salt | Not available for HCl salt |

| Free Base CID | 4715131 | Not available | Not available |

Physicochemical Data

Experimental data for the hydrochloride salt is not widely published. The following table includes data for the free base and expected properties for the salt form.

| Property | Value / Expected Value | Source / Rationale |

| Appearance | White to light-yellow crystalline solid | Supplier Data |

| Melting Point | Data not available. Expected to be >150 °C with decomposition, typical for amino acid hydrochlorides. | General chemical knowledge |

| Solubility | Expected to be soluble in water and polar protic solvents like methanol and ethanol. Insoluble in non-polar organic solvents. | The hydrochloride salt form significantly increases polarity and water solubility compared to the free base.[1] |

| Storage | 2-8°C, under inert atmosphere.[2] | Supplier recommendation to ensure long-term stability and prevent degradation. |

Synthesis of Methyl 2-amino-2-methylbutanoate Hydrochloride

The most reliable and widely employed method for the preparation of amino acid methyl ester hydrochlorides is the direct Fischer esterification of the parent amino acid using methanol in the presence of an acid catalyst. Thionyl chloride (SOCl₂) is a particularly effective reagent as it reacts with methanol in situ to generate both the acidic catalyst (HCl) and a dehydrating agent, driving the equilibrium towards the ester product.[5]

Reaction Mechanism and Rationale

The synthesis proceeds via a well-established mechanism. Thionyl chloride reacts with methanol to form methyl chlorosulfite and hydrogen chloride. The HCl protonates the carbonyl oxygen of the amino acid, activating it towards nucleophilic attack by methanol. The tetrahedral intermediate then collapses, eliminating water to form the ester. The amino group is simultaneously protonated by the generated HCl to form the stable hydrochloride salt.

Sources

- 1. Methyl 2-(methylamino)butanoate hydrochloride | C6H14ClNO2 | CID 71299971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 156032-14-3|Methyl 2-amino-2-methylbutanoate hydrochloride|BLD Pharm [bldpharm.com]

- 4. Page loading... [wap.guidechem.com]

- 5. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2-amino-2-methylbutanoate Hydrochloride

This guide provides a comprehensive technical overview of Methyl 2-amino-2-methylbutanoate hydrochloride, a non-proteinogenic amino acid ester of significant interest in synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's structure, synthesis, characterization, and applications, grounding all claims in authoritative data.

Introduction: The Strategic Value of a Quaternary Amino Acid Ester

Methyl 2-amino-2-methylbutanoate hydrochloride is the hydrochloride salt of the methyl ester of 2-amino-2-methylbutanoic acid, also known as isovaline. As a non-natural, α,α-disubstituted amino acid derivative, it represents a crucial building block in modern chemical synthesis. Its core value lies in the quaternary stereocenter, which imparts unique conformational constraints and significant steric hindrance. This structural feature is highly sought after in drug design to enhance the metabolic stability of peptide-based therapeutics by protecting against enzymatic degradation.

This guide will explore the fundamental properties of this compound, outline a robust synthetic and analytical workflow, and discuss its applications as a key intermediate in the development of novel pharmaceuticals, such as protease inhibitors and peptide analogs.[1]

Molecular Structure and Physicochemical Profile

The structural integrity of a synthetic building block is paramount. Methyl 2-amino-2-methylbutanoate hydrochloride is characterized by a central quaternary carbon bonded to an amino group, a methyl group, an ethyl group, and a methyl ester. The hydrochloride salt form enhances its stability and solubility in polar solvents compared to the free base.[2]

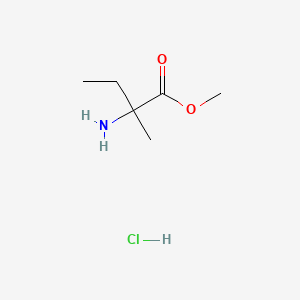

Caption: 2D representation of Methyl 2-amino-2-methylbutanoate hydrochloride.

Table 1: Chemical Identity and Properties

| Property | Value | Source |

| IUPAC Name | methyl 2-amino-2-methylbutanoate;hydrochloride | PubChem |

| Molecular Formula | C₆H₁₄ClNO₂ | [1] |

| Molecular Weight | 167.63 g/mol | [1][3] |

| CAS Number | 156032-14-3 (for racemate) | [1] |

| Canonical SMILES | CCC(C)(C(=O)OC)N.Cl | [3] |

| InChI Key | LYSVZYUJIMIKEB-UHFFFAOYSA-N (for free base) | [4][5] |

| Solubility | Soluble in water | [2] |

| Physical State | Solid / Powder | [6] |

| Storage | Room temperature, under inert gas | [1] |

Synthesis and Purification Protocol

The synthesis of amino acid methyl ester hydrochlorides is a fundamental transformation in organic chemistry. A reliable and scalable method involves the direct esterification of the parent amino acid using thionyl chloride (SOCl₂) in methanol.

Causality Behind the Method: This process, a variation of the Fischer-Speier esterification, leverages thionyl chloride for a dual purpose. First, it reacts with methanol to generate hydrogen chloride (HCl) in situ. The HCl protonates the carbonyl oxygen of the amino acid, dramatically increasing its electrophilicity. Second, the constant presence of HCl ensures the amino group remains protonated as a non-nucleophilic ammonium salt, preventing unwanted side reactions like self-condensation. The methanol then acts as the nucleophile, attacking the activated carbonyl carbon to form the methyl ester. The final product precipitates as the stable hydrochloride salt.

Step-by-Step Synthesis Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend 2-amino-2-methylbutanoic acid (1.0 eq) in anhydrous methanol (10 mL per gram of amino acid) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cooling: Cool the suspension to 0°C using an ice bath. This is critical to control the initial exothermic reaction between thionyl chloride and methanol.

-

Reagent Addition: Add thionyl chloride (2.0 eq) dropwise to the stirred suspension over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-6 hours).

-

Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid or oil is triturated with cold diethyl ether. The solid product is then collected by vacuum filtration, washed with additional cold diethyl ether to remove any non-polar impurities, and dried in vacuo to yield the final Methyl 2-amino-2-methylbutanoate hydrochloride. Purity is typically >98%.[7]

Analytical Characterization Workflow

A self-validating protocol requires rigorous analytical confirmation of the final product's identity and purity. The following workflow provides a comprehensive characterization.

Caption: Standard analytical workflow for compound characterization.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments: a triplet for the terminal methyl of the ethyl group, a quartet for the methylene of the ethyl group, a singlet for the α-methyl group, a singlet for the ester methyl group, and a broad singlet for the ammonium protons.

-

¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of six unique carbon atoms, including the characteristic downfield signal of the ester carbonyl carbon (~170-175 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum provides functional group confirmation. Key expected absorptions include a broad peak from 2800-3200 cm⁻¹ for the N-H stretching of the ammonium salt, a strong, sharp peak around 1740 cm⁻¹ for the C=O stretch of the ester, and various C-H stretching and bending vibrations in the fingerprint region.[8]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode should reveal the molecular ion of the free base ([M+H]⁺) at an m/z corresponding to C₆H₁₄NO₂⁺, which is approximately 132.10.[4]

Applications in Medicinal Chemistry and Drug Development

The primary utility of Methyl 2-amino-2-methylbutanoate hydrochloride is as a specialized building block in synthetic chemistry.[1]

-

Peptidomimetics and Peptide Synthesis: Its α,α-disubstituted nature provides steric shielding to the adjacent peptide bond, making the resulting peptide more resistant to cleavage by peptidases and proteases. This is a key strategy for improving the pharmacokinetic profile and bioavailability of peptide-based drugs.[1]

-

Constrained Analogs: Incorporating this amino acid forces a specific local conformation (phi/psi angles) in a peptide backbone. This conformational rigidity is crucial for designing ligands with high affinity and selectivity for specific biological targets like G-protein coupled receptors (GPCRs) or enzymes.

-

Precursor for Biologically Active Molecules: It serves as a key intermediate in the multi-step synthesis of complex pharmaceuticals.[1] The parent amino acid, isovaline, has been investigated for potential neuroprotective effects and plays a role in metabolic research, suggesting that derivatives may hold therapeutic potential in these areas.[9]

Safety, Handling, and Storage

As a laboratory chemical, proper handling is essential to ensure user safety and maintain compound integrity.

-

Hazard Identification: This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3][10][11]

-

Handling Precautions: Use in a well-ventilated area or a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.[12][13]

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage under an inert atmosphere is recommended to prevent hydrolysis of the ester.[1][14]

Conclusion

Methyl 2-amino-2-methylbutanoate hydrochloride is more than a simple amino acid derivative; it is a strategic tool for overcoming common challenges in medicinal chemistry. Its unique quaternary structure offers a reliable method for enhancing the metabolic stability and conformational rigidity of synthetic peptides and other complex molecules. The straightforward synthesis and well-defined analytical profile make it an accessible and valuable component in the toolkit of any researcher or drug development professional aiming to create next-generation therapeutics.

References

-

PubChem. Methyl 2-amino-2-methylbutanoate. [Link]

-

MySkinRecipes. 2-Amino-2-methylbutyric acid methyl ester hydrochloride. [Link]

-

PubChem. Methyl 2-(methylamino)butanoate hydrochloride. [Link]

-

PubChem. Methyl 2-aminobutanoate hydrochloride. [Link]

-

Carl ROTH. Safety Data Sheet: 2-Methylbutane. [Link]

-

The Royal Society of Chemistry. A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of 2-methylbutane. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 2-Methylbutane. [Link]

-

Carl ROTH. Safety Data Sheet: 2-amino-2-methylpropanol. [Link]

Sources

- 1. 2-Amino-2-methylbutyric acid methyl ester hydrochloride [myskinrecipes.com]

- 2. CAS 92760-72-0: methyl (2S)-2-amino-2-methyl-butanoate hyd… [cymitquimica.com]

- 3. Methyl 2-(methylamino)butanoate hydrochloride | C6H14ClNO2 | CID 71299971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - Methyl 2-amino-2-methylbutanoate (C6H13NO2) [pubchemlite.lcsb.uni.lu]

- 5. Methyl 2-amino-2-methylbutanoate | C6H13NO2 | CID 4715131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 2-Amino-2-methylpropanoate Hydrochloride | 15028-41-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. rsc.org [rsc.org]

- 8. infrared spectrum of 2-methylbutane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Buy 2-Amino-2-methylbutanoic acid hydrochloride | 72408-58-3 [smolecule.com]

- 10. Methyl 2-aminobutanoate hydrochloride | C5H12ClNO2 | CID 13283515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. (S)-2-AMINO-2-METHYL-BUTYRIC ACID METHYL ESTER HYDROCHLORIDE | 92760-72-0 [chemicalbook.com]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. carlroth.com [carlroth.com]

An In-Depth Technical Guide to Methyl 2-amino-2-methylbutanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Non-canonical Amino Acid Ester

In the landscape of modern medicinal chemistry and peptide science, the strategic incorporation of unnatural amino acids (UAAs) is a cornerstone of innovation. These tailored building blocks offer a route to overcoming the inherent limitations of native peptides and small molecules, such as poor metabolic stability and constrained conformational diversity. Among these valuable tools is Methyl 2-amino-2-methylbutanoate hydrochloride (CAS Number: 156032-14-3), the hydrochloride salt of the methyl ester of 2-amino-2-methylbutanoic acid.

This guide provides a comprehensive technical overview of Methyl 2-amino-2-methylbutanoate hydrochloride, from its synthesis and physicochemical properties to its applications in drug discovery and peptide synthesis. The content herein is curated to provide not just procedural knowledge, but also the scientific rationale that underpins its utility, empowering researchers to leverage its full potential. As a hydrochloride salt, this compound typically exhibits greater water solubility compared to its free base form, enhancing its utility in a variety of biochemical applications.[1]

Physicochemical and Structural Characteristics

Methyl 2-amino-2-methylbutanoate hydrochloride is a chiral compound, with the stereochemistry at the alpha-carbon dictating its interaction with biological systems. The presence of a methyl group at the alpha-position, in addition to the ethyl group, creates a quaternary carbon, which imparts significant steric hindrance. This structural feature is of particular interest in peptide synthesis, as it can be used to induce specific secondary structures and enhance resistance to enzymatic degradation.

A summary of its key physicochemical properties is presented below:

| Property | Value | Source |

| CAS Number | 156032-14-3 | N/A |

| Molecular Formula | C₆H₁₄ClNO₂ | N/A |

| Molecular Weight | 167.63 g/mol | N/A |

| Appearance | White to off-white solid (predicted) | N/A |

| Solubility | Soluble in water and lower alcohols | [1] |

| Chirality | Exists as (R) and (S) enantiomers | [1] |

Synthesis and Purification: A Robust and Validated Protocol

The synthesis of Methyl 2-amino-2-methylbutanoate hydrochloride is most commonly achieved through the direct esterification of its parent amino acid, 2-amino-2-methylbutanoic acid. This transformation is typically acid-catalyzed, with two prevalent and highly efficient methods utilizing either thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl) in anhydrous methanol.

Causality Behind the Methodological Choice

The acid catalyst is essential for protonating the carboxylic acid group of the amino acid, thereby activating it towards nucleophilic attack by methanol. The hydrochloride salt of the product is directly obtained as the amino group is protonated under these acidic conditions. The use of anhydrous methanol is critical to prevent the hydrolysis of the ester product back to the carboxylic acid.

Experimental Protocol: Esterification via the Methanol/Trimethylchlorosilane Method

This protocol is adapted from established methods for the esterification of amino acids and is favored for its mild reaction conditions and high yields.[2]

Materials:

-

2-amino-2-methylbutanoic acid

-

Anhydrous Methanol (MeOH)

-

Trimethylchlorosilane (TMSCl)

-

Diethyl ether or Tetrahydrofuran (THF) for precipitation

-

Round-bottom flask with magnetic stirrer

-

Drying tube (e.g., filled with calcium chloride)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a drying tube, suspend 2-amino-2-methylbutanoic acid (1 equivalent) in anhydrous methanol.

-

Reagent Addition: While stirring the suspension at room temperature, slowly add freshly distilled trimethylchlorosilane (2 equivalents) dropwise.

-

Reaction Progression: Continue stirring the resulting solution or suspension at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion of the reaction, concentrate the reaction mixture under reduced pressure using a rotary evaporator. To the concentrated residue, add diethyl ether or tetrahydrofuran to precipitate the product.

-

Purification: Isolate the solid product by filtration, wash with several portions of cold diethyl ether, and dry under vacuum to yield Methyl 2-amino-2-methylbutanoate hydrochloride as a white to off-white solid.

Caption: Workflow for the synthesis of Methyl 2-amino-2-methylbutanoate hydrochloride.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl ester protons (a singlet around 3.7 ppm), the α-methyl protons (a singlet), the ethyl group protons (a quartet for the methylene and a triplet for the methyl), and the ammonium protons (a broad singlet).

-

¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon of the ester, the quaternary α-carbon, the methyl ester carbon, the α-methyl carbon, and the two carbons of the ethyl group.

-

IR Spectroscopy: Key infrared absorption bands would include those for the N-H stretching of the ammonium group (broad band around 3000 cm⁻¹), C-H stretching, and a strong C=O stretching for the ester carbonyl group (around 1740 cm⁻¹).

-

Mass Spectrometry: The mass spectrum of the free base would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the methoxycarbonyl group and cleavage of the C-C bonds of the side chain.

Applications in Research and Drug Development

The unique structural features of Methyl 2-amino-2-methylbutanoate hydrochloride make it a valuable building block in several areas of research and development.

Peptide Synthesis

The incorporation of this α,α-disubstituted amino acid ester into peptide chains can enforce conformational constraints, leading to the formation of specific secondary structures such as helices or turns. This is crucial for designing peptidomimetics with enhanced biological activity and stability. The steric bulk of the two substituents at the α-carbon also provides resistance to enzymatic cleavage by peptidases.

Drug Discovery and Medicinal Chemistry

As a chiral precursor, Methyl 2-amino-2-methylbutanoate hydrochloride can be utilized in the asymmetric synthesis of complex, optically active molecules. Its potential applications include:

-

Scaffold for Novel Therapeutics: The amino and ester functionalities serve as handles for further chemical modifications, allowing for the construction of libraries of compounds for screening against various biological targets.

-

Improved Pharmacokinetic Properties: The incorporation of this unnatural amino acid can lead to enhanced metabolic stability and improved membrane permeability of drug candidates.

Reactivity, Stability, and Safe Handling

Chemical Reactivity and Stability

Amino acid esters are susceptible to hydrolysis, particularly under basic conditions, which will yield the corresponding amino acid. The hydrochloride salt is generally stable under acidic to neutral conditions. Prolonged heating can lead to intermolecular cyclization to form diketopiperazines.

Safe Handling and Storage

Methyl 2-amino-2-methylbutanoate hydrochloride should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. It is advisable to store the compound in a tightly sealed container in a cool, dry place to prevent moisture absorption.

Conclusion

Methyl 2-amino-2-methylbutanoate hydrochloride represents a versatile and valuable tool for chemists and pharmacologists. Its unique structural and physicochemical properties offer significant advantages in the design and synthesis of novel peptides and small molecule therapeutics. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is paramount to successfully harnessing its potential in advancing drug discovery and development.

References

- CymitQuimica. (n.d.). CAS 92760-72-0: methyl (2S)-2-amino-2-methyl-butanoate hydrochloride.

- Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119.

- Smolecule. (n.d.). Buy 2-Amino-2-methylbutanoic acid hydrochloride | 72408-58-3.

Sources

An In-depth Technical Guide to Methyl 2-amino-2-methylbutanoate Hydrochloride

This guide provides a comprehensive technical overview of Methyl 2-amino-2-methylbutanoate hydrochloride, a non-proteinogenic amino acid ester with significant potential as a versatile building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth insights into its chemical identity, synthesis, characterization, and applications.

Chemical Identity and Physicochemical Properties

Methyl 2-amino-2-methylbutanoate hydrochloride is the hydrochloride salt of the methyl ester of 2-amino-2-methylbutanoic acid. The presence of a quaternary carbon at the α-position introduces significant conformational restriction, a desirable feature in the design of peptidomimetics and other bioactive molecules.[1]

IUPAC Name: methyl 2-amino-2-methylbutanoate;hydrochloride

Synonyms: Methyl L-isovalinate hydrochloride (for the (S)-enantiomer)[2]

Structural Information:

-

Molecular Formula: C₆H₁₄ClNO₂[3]

-

Canonical SMILES: CCC(C)(C(=O)OC)N.Cl[4]

-

InChI Key: HVPPPARGXDTDEY-UHFFFAOYSA-N (for the racemate)

Physicochemical Data Summary:

| Property | Value | Source(s) |

| CAS Number | 156032-14-3 (racemate) | [3] |

| 92760-72-0 ((2S)-enantiomer) | ||

| 118725-00-1 ((2R)-enantiomer) | ||

| Appearance | White to off-white solid | [5] |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol. | [2] |

| Storage | Store in an inert atmosphere at room temperature.[3] For long-term stability, especially in solution, storage at -20°C to -80°C is recommended.[5] |

Synthesis and Purification

The synthesis of Methyl 2-amino-2-methylbutanoate hydrochloride typically proceeds via the esterification of the parent amino acid, 2-amino-2-methylbutanoic acid. A common and efficient method involves the use of thionyl chloride (SOCl₂) or a similar reagent in methanol, which acts as both the solvent and the esterifying agent. This in situ generation of hydrochloric acid protonates the amino group, yielding the desired hydrochloride salt.

Experimental Protocol: Esterification using Thionyl Chloride in Methanol

This protocol is a standard and reliable method for the preparation of amino acid methyl ester hydrochlorides.

Materials:

-

2-amino-2-methylbutanoic acid

-

Anhydrous Methanol (MeOH)

-

Thionyl chloride (SOCl₂)

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend 2-amino-2-methylbutanoic acid in anhydrous methanol. The typical solvent ratio is 8-10 mL of methanol per gram of amino acid.

-

Cooling: Cool the suspension to 0°C in an ice bath with continuous stirring.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride dropwise to the stirred suspension. A molar excess of thionyl chloride (typically 1.5 to 2.0 equivalents) is used. This step is exothermic and should be performed with caution in a well-ventilated fume hood.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-24 hours or gently reflux for 2-4 hours to ensure complete conversion.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amino acid spot is no longer visible.

-

Work-up and Isolation:

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess methanol and thionyl chloride.

-

To the resulting viscous oil or solid, add diethyl ether to precipitate the hydrochloride salt.

-

Stir the suspension vigorously to break up any clumps and ensure complete precipitation.

-

-

Purification:

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with several portions of cold diethyl ether to remove any residual impurities.

-

Dry the product under vacuum to obtain Methyl 2-amino-2-methylbutanoate hydrochloride as a white to off-white crystalline solid.

-

Synthesis Workflow Diagram:

Caption: General workflow for the synthesis of Methyl 2-amino-2-methylbutanoate hydrochloride.

Spectroscopic Characterization

Expected ¹H NMR Spectral Data (in D₂O or DMSO-d₆):

-

-CH₃ (ester): A singlet around 3.7-3.8 ppm.

-

-NH₃⁺: A broad singlet (exchangeable with D₂O) typically downfield, though its position can vary depending on the solvent and concentration.

-

-CH₂- (ethyl group): A quartet around 1.8-2.0 ppm.

-

-CH₃ (quaternary carbon): A singlet around 1.5-1.6 ppm.

-

-CH₃ (ethyl group): A triplet around 0.9-1.1 ppm.

Expected ¹³C NMR Spectral Data (in D₂O or DMSO-d₆):

-

C=O (ester): A signal in the range of 170-175 ppm.

-

Quaternary Carbon (C-NH₃⁺): A signal around 60-65 ppm.

-

-O-CH₃ (ester): A signal around 52-53 ppm.

-

-CH₂- (ethyl group): A signal in the range of 25-30 ppm.

-

-CH₃ (quaternary carbon): A signal around 20-25 ppm.

-

-CH₃ (ethyl group): A signal around 8-10 ppm.

Expected Infrared (IR) Spectral Data (KBr pellet):

-

-NH₃⁺ stretch: A broad band in the region of 3100-2800 cm⁻¹.

-

C-H stretch (aliphatic): Sharp peaks around 2950-2850 cm⁻¹.

-

C=O stretch (ester): A strong, sharp absorption band around 1740-1750 cm⁻¹.

-

N-H bend (asymmetric): A medium intensity band around 1600-1620 cm⁻¹.

-

N-H bend (symmetric): A medium intensity band around 1500-1520 cm⁻¹.

-

C-O stretch (ester): A strong band in the 1250-1150 cm⁻¹ region.

Applications in Drug Discovery and Development

As a non-natural, conformationally restricted amino acid derivative, Methyl 2-amino-2-methylbutanoate hydrochloride is a valuable building block for the synthesis of novel therapeutic agents. Its structural features can impart beneficial properties to parent molecules.

Peptidomimetics and Peptide Synthesis

The incorporation of this amino acid into peptide sequences can induce specific secondary structures and increase resistance to enzymatic degradation by proteases. The quaternary α-carbon restricts the dihedral angles (phi and psi), leading to more predictable and stable conformations, which is crucial for designing peptides with high affinity and selectivity for their biological targets.

Chiral Building Block in Asymmetric Synthesis

The enantiomerically pure forms of Methyl 2-amino-2-methylbutanoate hydrochloride serve as versatile chiral synthons for the construction of complex, optically active molecules. The stereocenter can be transferred to the target molecule, ensuring the desired stereochemistry of the final active pharmaceutical ingredient (API).

Logical Relationship of Applications:

Caption: Interplay of structural features and applications in drug development.

Safety and Handling

Methyl 2-amino-2-methylbutanoate hydrochloride should be handled in accordance with standard laboratory safety procedures.

-

Hazard Statements: Based on data for the free base and similar compounds, it may cause skin irritation, serious eye damage/irritation, and respiratory irritation. The free base is also a flammable liquid and vapor.[4][6][7]

-

Precautionary Measures:

-

Use in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Keep away from heat, sparks, and open flames.

-

Conclusion

Methyl 2-amino-2-methylbutanoate hydrochloride is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique structural feature of a quaternary α-carbon provides conformational constraint, a key attribute in the design of potent and selective therapeutic agents. The straightforward synthesis and the presence of reactive handles for further chemical modification make it an attractive starting material for the development of novel peptidomimetics and other complex chiral molecules. This guide provides a foundational understanding for researchers to leverage the potential of this compound in their drug development programs.

References

-

PubChem. Methyl 2-(methylamino)butanoate hydrochloride. National Center for Biotechnology Information. [Link]

-

PubChem. Methyl 2-amino-2-methylbutanoate. National Center for Biotechnology Information. [Link]

-

PubChem. Methyl 2-aminobutanoate hydrochloride. National Center for Biotechnology Information. [Link]

-

PubChem. Methyl (2S)-2-aminobutanoate. National Center for Biotechnology Information. [Link]

-

PubChem. (R)-2-Amino-2-methylbutanoic acid hydrochloride. National Center for Biotechnology Information. [Link]

-

PubChem. Methyl 2-amino-2-methylpropanoate. National Center for Biotechnology Information. [Link]

-

WebMD. Creatine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. [Link]

-

Angeli, A., et al. (2019). Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors. Molecules, 24(15), 2816. [Link]

-

Lead Sciences. (R)-Methyl 2-amino-2-methylbutanoate hydrochloride. [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum for 2-methylbutane. [Link]

-

Spectrochem. Home. [Link]

-

Transparent Labs. Creatine HMB | Clean and Clinically Backed Creatine. [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 156032-14-3|Methyl 2-amino-2-methylbutanoate hydrochloride|BLD Pharm [bldpharm.com]

- 4. Methyl 2-(methylamino)butanoate hydrochloride | C6H14ClNO2 | CID 71299971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Methyl 2-amino-2-methylbutanoate | C6H13NO2 | CID 4715131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl 2-aminobutanoate hydrochloride | C5H12ClNO2 | CID 13283515 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Methyl 2-amino-2-methylbutanoate Hydrochloride

Structural Identity, Synthesis, and Application in Peptidomimetics

Executive Summary

Methyl 2-amino-2-methylbutanoate hydrochloride (commonly known as Isovaline methyl ester HCl ) represents a critical class of

This guide provides a definitive technical reference for the nomenclature, synthesis, and quality control of this compound, designed for application scientists and medicinal chemists.

Part 1: Nomenclature & Chemical Identity

The precise identification of this compound is often complicated by variations in IUPAC naming conventions and the existence of chiral forms. The table below consolidates the verified synonyms and registry numbers to ensure supply chain accuracy.

Table 1: Chemical Identity & Synonyms

| Category | Identifier / Name | Notes |

| Common Name | Isovaline methyl ester hydrochloride | The parent acid is Isovaline ( |

| Systematic Name | Methyl 2-amino-2-methylbutanoate HCl | Preferred IUPAC nomenclature. |

| Alternate Name | Methyl isovalinate hydrochloride | Frequently used in peptide synthesis catalogs. |

| Racemic CAS | 156032-14-3 | For the DL- mixture. |

| (R)-Isomer CAS | 118725-00-1 | Corresponds to D-Isovaline methyl ester. |

| (S)-Isomer CAS | Varies by vendor | Often custom synthesized; verify optical rotation. |

| Molecular Formula | MW: 167.63 g/mol | |

| SMILES | CCC(C)(N)C(=O)OC.Cl | Useful for chemoinformatics search.[1][2] |

Critical Distinction: Do not confuse this compound with Methyl 2-aminobutanoate (Norvaline derivative) or Methyl 2-amino-2-methylpropanoate (Aib derivative). The "2-methyl" and "butanoate" descriptors define the unique steric bulk of the isovaline scaffold.

Part 2: Structural Significance in Medicinal Chemistry

The utility of Methyl 2-amino-2-methylbutanoate HCl stems from the "Alpha-Methyl Effect."

1. Conformational Restriction

In standard amino acids (e.g., Alanine), the

-

Result: The allowable conformational space is restricted to helical regions, strongly promoting the formation of

-helices or

2. Proteolytic Stability

The quaternary carbon center prevents the formation of the transition state required for amide bond hydrolysis by common proteases (e.g., trypsin, chymotrypsin). Incorporating this unit into a peptide drug dramatically increases its plasma half-life.

Figure 1: Mechanism of the Alpha-Methyl Effect in Peptidomimetics. The quaternary center imposes structural rigidity and biological stability.

Part 3: Synthesis Protocol (Self-Validating)

Objective: Synthesis of Methyl 2-amino-2-methylbutanoate HCl from Isovaline.

Method: Thionyl Chloride (

Note on Causality: Direct Fischer esterification (acid/alcohol) is often too slow for sterically hindered amino acids. Thionyl chloride generates anhydrous HCl in situ and activates the carboxyl group, driving the reaction forward despite the steric bulk of the

Reagents

-

Isovaline (2-amino-2-methylbutanoic acid): 10.0 mmol[1]

-

Thionyl Chloride (

): 20.0 mmol (2.0 equiv) -

Methanol (anhydrous): 20 mL

-

Diethyl ether (for precipitation)

Step-by-Step Workflow

-

Activation (Exothermic Control):

-

Place 20 mL of anhydrous methanol in a round-bottom flask.

-

Cool to -10°C to 0°C using an ice/salt bath.

-

Critical: Add

dropwise over 15 minutes. -

Why? This controls the exothermic formation of sulfurous esters and HCl, preventing methanol boiling and loss of reagent.

-

-

Addition & Reflux:

-

Add solid Isovaline in one portion to the cold solution.

-

Allow the mixture to warm to room temperature (RT) over 30 minutes.

-

Heat to reflux (65°C) for 12–24 hours.

-

Validation: Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1). The starting material (zwitterion) will remain at baseline or move differently than the ester (higher

, ninhydrin active).

-

-

Isolation:

-

Evaporate the solvent under reduced pressure (Rotavap) to obtain a viscous oil or semi-solid.

-

Purification: Redissolve the residue in a minimum amount of cold methanol and precipitate by adding excess diethyl ether.

-

Filter the white crystalline solid.

-

-

Drying:

-

Dry under high vacuum to remove traces of HCl and

.

-

Figure 2: Step-by-step synthesis workflow for sterically hindered amino acid esters.

Part 4: Quality Control & Characterization

To ensure the integrity of the synthesized or purchased compound, the following analytical parameters must be met.

Table 2: Characterization Specifications

| Method | Expected Signal | Interpretation |

| 1H NMR (DMSO-d6) | Methyl Ester ( | |

| 1H NMR (DMSO-d6) | ||

| 1H NMR (DMSO-d6) | Ammonium ( | |

| Melting Point | 170°C - 175°C (dec) | Typical range for HCl salts; sharp melting indicates high purity. |

| Solubility | High in Water, MeOH, DMSO | Insoluble in Ether/Hexane. |

References

-

PubChem. (2025).[1][3][4][5][6][7] Methyl 2-amino-2-methylbutanoate hydrochloride (Compound Summary). National Library of Medicine. Retrieved from [Link]

-

Anand, K., et al. (2012). A Convenient Synthesis of Amino Acid Methyl Esters. PMC - NIH. Retrieved from [Link]

Sources

- 1. Methyl 2-(methylamino)butanoate hydrochloride | C6H14ClNO2 | CID 71299971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 156032-14-3|Methyl 2-amino-2-methylbutanoate hydrochloride|BLD Pharm [bldpharm.com]

- 3. Methyl 2-aminobutanoate, (2S)- | C5H11NO2 | CID 10820508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-methyl 2-amino-3-methylbutanoate | C6H13NO2 | CID 2305648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. methyl (2R)-2-(methylamino)butanoate | C6H13NO2 | CID 20153586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 2-amino-2-methylbutanoate | C6H13NO2 | CID 4715131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethyl 2-amino-3-methylbutanoate | C7H15NO2 | CID 519419 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Methyl 2-amino-2-methylbutanoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the physical properties of Methyl 2-amino-2-methylbutanoate hydrochloride, a chiral amino acid derivative of interest in pharmaceutical development and peptide synthesis. This document delves into the fundamental physicochemical characteristics of the compound, including its structural and stereochemical identity, molecular weight, and known thermal properties. Recognizing the limited availability of extensive public data, this guide also furnishes detailed, field-proven experimental protocols for the precise determination of key physical parameters such as melting point and solubility. Furthermore, a predictive overview of its spectral characteristics (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) is presented, grounded in the analysis of structurally related compounds. This guide is intended to be an essential resource for researchers, enabling a thorough understanding and practical application of this compound in a laboratory setting.

Introduction: Unveiling a Chiral Building Block

Methyl 2-amino-2-methylbutanoate hydrochloride is a hydrochloride salt of the methyl ester of 2-amino-2-methylbutanoic acid, an unnatural alpha-amino acid. The presence of a quaternary chiral center at the C2 position makes this compound a valuable building block in the synthesis of peptides and peptidomimetics with constrained conformations, which can lead to enhanced biological activity and metabolic stability. The hydrochloride salt form generally confers increased aqueous solubility and stability compared to the free base, making it more amenable to handling and formulation in drug discovery and development.[1]

This guide will focus on the physical properties of both the (S)- and (R)-enantiomers, providing a foundational understanding for their application in research and development.

Core Physicochemical Properties

A precise understanding of the fundamental physical properties of a compound is paramount for its effective use in synthesis, formulation, and quality control.

Chemical Identity and Molecular Structure

The initial step in characterizing any chemical entity is to establish its unequivocal identity.

| Property | (2S)-Methyl 2-amino-2-methylbutanoate hydrochloride | (R)-Methyl 2-amino-2-methylbutanoate hydrochloride |

| Chemical Structure |  |  |

| Molecular Formula | C₆H₁₄ClNO₂[1] | C₆H₁₄ClNO₂ |

| Molecular Weight | 167.63 g/mol [2] | 167.63 g/mol |

| CAS Number | 92760-72-0[1] | 118725-00-1 |

| IUPAC Name | methyl (2S)-2-amino-2-methylbutanoate;hydrochloride | methyl (2R)-2-amino-2-methylbutanoate;hydrochloride |

| Synonyms | L-Isovaline, methyl ester, hydrochloride; Methyl L-isovalinate hydrochloride[1] | D-Isovaline, methyl ester, hydrochloride; Methyl D-isovalinate hydrochloride |

Thermal Properties

Thermal analysis provides critical information regarding the stability and purity of a crystalline solid.

| Property | Value | Source |

| Melting Point | Data not available in public literature. | - |

| Boiling Point | 191.4 °C at 760 mmHg ((2S)-enantiomer) | ChemNet |

| Flash Point | 69.5 °C ((2S)-enantiomer) | ChemNet |

Expert Insight: The absence of a reported melting point in readily available literature is a significant data gap. The determination of a sharp melting point is a fundamental indicator of purity for a crystalline solid. The provided boiling and flash points suggest the compound's behavior at elevated temperatures, which is crucial for handling and safety assessments.

Solubility Profile

As a hydrochloride salt, enhanced aqueous solubility is an anticipated characteristic. However, quantitative data is sparse.

| Solvent | Qualitative Solubility |

| Water | Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble |

| Methanol | Slightly Soluble |

Expert Insight: The qualitative descriptor "soluble" in water is a good starting point, but for applications such as formulation development, a quantitative determination of solubility (e.g., in mg/mL or M) at various pH values and temperatures is essential. The "slightly soluble" nature in common organic solvents like DMSO and methanol provides initial guidance for reaction setup and purification strategies.

Experimental Protocols for Physical Property Determination

To address the existing data gaps, the following section provides robust, step-by-step protocols for determining the melting point and solubility of Methyl 2-amino-2-methylbutanoate hydrochloride.

Workflow for Physical Property Characterization

Caption: Workflow for determining melting point and solubility.

Protocol for Melting Point Determination (Capillary Method)

Causality: The melting point of a pure crystalline solid is a sharp, reproducible physical constant. The presence of impurities typically broadens and depresses the melting range. This protocol employs the capillary method, a standard and reliable technique for this determination.

Methodology:

-

Sample Preparation:

-

Ensure the sample of Methyl 2-amino-2-methylbutanoate hydrochloride is completely dry and finely powdered.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

-

Apparatus Setup:

-

Use a calibrated melting point apparatus with controlled heating rates.

-

Place the packed capillary tube into the sample holder of the apparatus.

-

-

Measurement:

-

Set the apparatus to a rapid heating rate (e.g., 10-20 °C/min) to quickly approach the expected melting point. If unknown, a preliminary rapid scan can establish an approximate range.

-

Once within 20-30 °C of the expected melting point, reduce the heating rate to 1-2 °C/min to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the last crystal melts (the clear point).

-

The melting point is reported as the range between these two temperatures.

-

-

Self-Validation:

-

Perform the measurement in triplicate to ensure reproducibility.

-

A narrow melting range (e.g., 1-2 °C) is indicative of high purity.

-

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

Causality: The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound in a given solvent. This method ensures that the solvent is saturated with the solute, providing a true measure of its intrinsic solubility.

Methodology:

-

Preparation of Saturated Solution:

-

To a series of vials, add a known volume (e.g., 2 mL) of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, methanol).

-

Add an excess amount of Methyl 2-amino-2-methylbutanoate hydrochloride to each vial to ensure that undissolved solid remains.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium. The presence of excess solid throughout this period is crucial.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a filtered syringe to avoid aspirating any solid particles.

-

Dilute the collected supernatant with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or a suitable spectroscopic method.

-

Prepare a calibration curve using standard solutions of known concentrations of Methyl 2-amino-2-methylbutanoate hydrochloride.

-

Calculate the concentration of the saturated solution from the calibration curve, accounting for the dilution factor.

-

-

Self-Validation:

-

Perform the experiment in triplicate for each solvent.

-

Visually confirm the presence of undissolved solid in each vial before sampling.

-

Predictive Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

-OCH₃ (ester methyl): A singlet peak is expected around 3.7-3.8 ppm.

-

-CH₂- (ethyl group methylene): A quartet is anticipated around 1.8-2.0 ppm due to coupling with the adjacent methyl protons.

-

-CH₃ (ethyl group methyl): A triplet is expected around 0.9-1.1 ppm due to coupling with the adjacent methylene protons.

-

C-CH₃ (methyl on quaternary carbon): A singlet should appear around 1.5-1.7 ppm.

-

-NH₃⁺ (ammonium): A broad singlet is expected, and its chemical shift can be highly variable depending on the solvent and concentration, typically appearing downfield.

¹³C NMR:

-

C=O (ester carbonyl): A signal is expected in the range of 170-175 ppm.

-

-OCH₃ (ester methyl): A peak should appear around 52-53 ppm.

-

Quaternary Carbon (C-NH₃⁺): A signal is anticipated around 60-65 ppm.

-

-CH₂- (ethyl group): A peak is expected around 25-30 ppm.

-

C-CH₃ (methyl on quaternary carbon): A signal should appear around 20-25 ppm.

-

-CH₃ (ethyl group): A peak is expected around 8-10 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will be dominated by vibrations of its key functional groups.

-

N-H stretch (-NH₃⁺): A broad band is expected in the region of 2800-3200 cm⁻¹, characteristic of an ammonium salt.

-

C-H stretch (alkyl): Sharp peaks will appear in the 2850-3000 cm⁻¹ range.

-

C=O stretch (ester): A strong, sharp absorption is anticipated around 1735-1750 cm⁻¹.

-

N-H bend (-NH₃⁺): A medium to strong band is expected around 1500-1600 cm⁻¹.

-

C-O stretch (ester): A strong band will likely be observed in the 1100-1300 cm⁻¹ region.

Mass Spectrometry (MS)

In a typical electrospray ionization (ESI) mass spectrum under positive ion mode, the expected molecular ion would be the free base.

-

[M+H]⁺: The protonated molecule (the free amine) would have a mass-to-charge ratio (m/z) corresponding to the molecular weight of the free base (C₆H₁₃NO₂) plus a proton, which is approximately 132.10.

-

Fragmentation: Common fragmentation pathways would involve the loss of the methoxycarbonyl group (-COOCH₃) or cleavage of the C-C bonds of the butyl chain.

Conclusion

Methyl 2-amino-2-methylbutanoate hydrochloride is a chiral compound with significant potential in synthetic chemistry and drug development. This guide has consolidated the known physical properties and, where data is lacking, provided robust, validated experimental protocols for their determination. The predictive spectral analysis offers a valuable reference for the characterization of this compound. As research on this and related compounds continues, it is anticipated that a more complete, experimentally verified dataset will become available, further enabling its application in advancing scientific discovery.

References

-

PubChem. Methyl 2-amino-2-methylbutanoate. National Center for Biotechnology Information. [Link]

-

PubChem. Methyl 2-(methylamino)butanoate hydrochloride. National Center for Biotechnology Information. [Link]

Sources

An In-Depth Technical Guide to the Solubility of Methyl 2-amino-2-methylbutanoate Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 2-amino-2-methylbutanoate hydrochloride (M2AMB-HCl), a chiral building block of interest in pharmaceutical and chemical synthesis. In the absence of extensive published quantitative data, this document establishes a foundational understanding through an analysis of the molecule's physicochemical properties and the principles governing the solubility of amino acid ester hydrochlorides. We present detailed, field-proven protocols for the experimental determination of both thermodynamic and kinetic aqueous solubility, equipping researchers in drug development and chemical sciences with the necessary tools to generate reliable and reproducible data. This guide is structured to provide not just procedural steps, but also the scientific rationale behind the experimental design and analytical methodologies, ensuring a robust and self-validating approach to solubility assessment.

Introduction to Methyl 2-amino-2-methylbutanoate Hydrochloride

Methyl 2-amino-2-methylbutanoate hydrochloride is the salt form of the methyl ester of 2-amino-2-methylbutanoic acid. As a derivative of a non-proteinogenic α-amino acid, it serves as a valuable chiral intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The presence of a quaternary carbon at the α-position imparts unique conformational constraints, which can be desirable in the design of peptidomimetics and other bioactive compounds.

The hydrochloride salt form is typically employed to enhance the stability and aqueous solubility of the parent amino ester, facilitating its use in various synthetic and biological applications.[1] Understanding the solubility of M2AMB-HCl is critical for its effective application, from designing reaction conditions in synthetic chemistry to formulating it for biological assays.

Table 1: Physicochemical Properties of Methyl 2-amino-2-methylbutanoate Hydrochloride and Related Compounds

| Property | Value/Information | Source |

| IUPAC Name | methyl 2-amino-2-methylbutanoate;hydrochloride | [2] |

| CAS Number | 92760-72-0 ((S)-enantiomer) | [2] |

| Molecular Formula | C₆H₁₄ClNO₂ | [2] |

| Molecular Weight | 167.63 g/mol | [2] |

| Physical Form | Expected to be a crystalline solid | General knowledge |

| Predicted Solubility | Likely soluble in polar solvents.[3] As a hydrochloride salt, it is typically more soluble in water compared to its free base form.[1] | General knowledge |

| pKa (related compound) | 2.36 (carboxyl), 10.21 (amino) for 2-Aminoisobutyric acid | [4] |

Theoretical Framework of Solubility

The solubility of a compound is a complex interplay of its intrinsic properties and the characteristics of the solvent. For M2AMB-HCl, several key factors dictate its dissolution behavior.

-

Impact of the Hydrochloride Salt: The primary reason for utilizing the hydrochloride salt is to improve aqueous solubility. The free base, Methyl 2-amino-2-methylbutanoate, possesses a primary amine which is protonated in the presence of hydrochloric acid. This creates a charged ammonium species (R-NH₃⁺), which can readily participate in favorable ion-dipole interactions with polar water molecules, significantly enhancing solubility over the neutral free base.[1]

-

Influence of Functional Groups:

-

Ammonium Group (R-NH₃⁺): This is the primary driver of aqueous solubility through strong hydrogen bonding and ion-dipole interactions.

-

Ester Group (-COOCH₃): The ester group is polar and can act as a hydrogen bond acceptor, contributing positively to solubility in polar protic solvents.

-

Alkyl Backbone (Butanoate chain): The ethyl and methyl groups on the α-carbon introduce hydrophobicity. As the size of the nonpolar portion of an amino acid molecule increases, its intrinsic aqueous solubility tends to decrease, though the effect of ionization often dominates.[5][6]

-

-

Effect of pH: The solubility of M2AMB-HCl is highly dependent on the pH of the aqueous medium. In acidic to neutral conditions (pH < ~8-9), the amino group will be predominantly in its protonated, charged form, leading to higher solubility. As the pH increases into the basic range, the equilibrium will shift towards the neutral, less soluble free base form (R-NH₂), potentially causing precipitation. The solubility of amino acids generally reaches a minimum at their isoelectric point and increases in acidic or basic solutions.[5][6]

-

Solvent Effects: While highly soluble in water, M2AMB-HCl is expected to be soluble in other polar protic solvents like methanol and ethanol, which can solvate both the ionic and organic parts of the molecule.[7] Its solubility is predicted to be low in nonpolar organic solvents such as hexane or toluene, as these solvents cannot effectively solvate the charged ammonium and chloride ions.

Experimental Determination of Aqueous Solubility

To obtain reliable quantitative data, standardized experimental protocols are essential. We describe two complementary methods: the thermodynamic shake-flask method, which measures the equilibrium solubility, and the kinetic method, which is suited for higher throughput screening.

Thermodynamic Solubility: The Shake-Flask Method

This method is considered the "gold standard" for determining the equilibrium solubility of a compound, representing the maximum concentration that can be achieved in a saturated solution at a given temperature.[8]

-

Preparation of Solvent: Prepare the desired aqueous buffer (e.g., Phosphate Buffered Saline pH 7.4 for physiological relevance, or buffers at pH 1.2 and 6.8 to simulate gastric and intestinal conditions).[8] Ensure the buffer is filtered and degassed.

-

Addition of Compound: Add an excess amount of solid Methyl 2-amino-2-methylbutanoate hydrochloride to a known volume of the prepared buffer in a sealed, inert container (e.g., a glass vial). The excess solid is crucial to ensure equilibrium with a saturated solution is achieved.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator.[9] The equilibration time is critical and must be sufficient to reach a steady state; typically, 24 to 72 hours is required.[1]

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the solid and liquid phases by centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step must be performed carefully to avoid disturbing the equilibrium.

-

Sample Preparation: Carefully extract an aliquot of the clear supernatant.

-

Quantification: Dilute the supernatant with an appropriate mobile phase or solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS (see Section 4).

-

Data Reporting: The solubility is reported in units of µg/mL or µM.

Caption: Thermodynamic Solubility Workflow (Shake-Flask Method).

Kinetic Solubility for High-Throughput Screening

Kinetic solubility is often measured in early drug discovery to quickly assess a compound's dissolution behavior under non-equilibrium conditions.[5][9] This method involves adding a concentrated DMSO stock solution of the compound to an aqueous buffer and measuring the concentration before precipitation occurs.[8]

-

Stock Solution Preparation: Prepare a high-concentration stock solution of Methyl 2-amino-2-methylbutanoate hydrochloride in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

-

Compound Addition: Add a small volume of the DMSO stock solution to the desired aqueous buffer (e.g., PBS, pH 7.4) in a microplate format. The final concentration of DMSO should be kept low (typically ≤ 2%) to minimize its co-solvent effects.[5]

-

Incubation: Shake the plate at room temperature for a defined, shorter period (e.g., 2 hours).[5][9] This is a non-equilibrium step.

-

Precipitate Removal: Filter the samples using a solubility filter plate to remove any precipitate that has formed.[9]

-

Quantification: Analyze the concentration of the compound remaining in the filtrate using a rapid analytical method, often a plate reader (UV-Vis) or by LC-MS/MS.[9]

-

Data Reporting: The kinetic solubility is the highest concentration at which the compound remains in solution under these specific conditions.

Caption: Kinetic Solubility Experimental Workflow.

Analytical Quantification

Accurate quantification of the dissolved M2AMB-HCl is paramount for reliable solubility data. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the method of choice.

-

Chromatography: Due to the polar nature of the analyte, reversed-phase HPLC may require specific conditions. A C18 column can be used with a mobile phase consisting of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile with 0.1% formic acid).[1]

-

Detection:

-

UV-Vis Detection: M2AMB-HCl lacks a strong chromophore, making UV detection challenging. Detection may be possible at low wavelengths (~200-210 nm) due to the carboxyl group, but this can suffer from low sensitivity and interference.

-

LC-MS/MS: The preferred method is Liquid Chromatography-Tandem Mass Spectrometry. It offers superior sensitivity and selectivity, allowing for accurate quantification even at low concentrations and in complex matrices. A standard curve prepared from the stock solution is used for quantification.[1]

-

Data Interpretation and Reporting

When reporting solubility data, it is crucial to include the specific experimental conditions under which the measurement was made.

Table 2: Essential Parameters for Reporting Solubility Data

| Parameter | Example | Rationale |

| Method Type | Thermodynamic (Shake-Flask) | Distinguishes between equilibrium and non-equilibrium measurements. |

| Solvent/Buffer | Phosphate Buffered Saline (PBS) | Solubility is highly dependent on the solvent composition. |

| pH | 7.4 | pH is a critical determinant of solubility for ionizable compounds. |

| Temperature | 25 °C | Solubility is temperature-dependent. |

| Equilibration Time | 48 hours | Ensures that equilibrium was reached (for thermodynamic method). |

| Final Solubility | 50.2 mg/mL (or 299.4 mM) | The quantitative result, expressed in standard units. |

Conclusion

References

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5631-5635.

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

-

Lazzari, S., Brogialdi, G. P., Burger, J. L., et al. (2021). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research, 60(27), 9944–9961. Retrieved from [Link]

-

Needham, T. E. (1969). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Open Access Dissertations. Retrieved from [Link]

-

NCERT. (n.d.). Amines. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Aminoisobutyric acid. Retrieved from [Link]

Sources

- 1. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 2. (S)-2-AMINO-2-METHYL-BUTYRIC ACID METHYL ESTER HYDROCHLORIDE | 92760-72-0 [chemicalbook.com]

- 3. Buy ((3R,4R)-4-methylpyrrolidin-3-yl)methanol (EVT-3167794) | 945723-36-4 [evitachem.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ncert.nic.in [ncert.nic.in]

- 7. asianpubs.org [asianpubs.org]

- 8. enamine.net [enamine.net]

- 9. inventivapharma.com [inventivapharma.com]

An In-Depth Technical Guide to the Stability Profile of Methyl 2-amino-2-methylbutanoate Hydrochloride

Foreword: Navigating the Stability Landscape of a Novel Amino Acid Ester

To our fellow researchers, scientists, and drug development professionals, this guide addresses the stability profile of Methyl 2-amino-2-methylbutanoate hydrochloride. It is important to note that while this compound is of interest in synthetic and medicinal chemistry, comprehensive, publicly available stability data for this specific molecule is scarce. Therefore, this technical guide has been meticulously constructed by synthesizing established principles of chemical stability with data from structurally analogous amino acid esters and their hydrochloride salts. Our approach is to provide a predictive yet scientifically grounded framework for understanding, investigating, and managing the stability of this compound. We will delve into the "why" behind the potential degradation pathways and the "how" of robustly testing for them, empowering you to anticipate challenges and design effective stabilization strategies in your research and development endeavors.

Molecular Overview and Physicochemical Properties

Methyl 2-amino-2-methylbutanoate hydrochloride is a hydrochloride salt of an amino acid ester.[1] The presence of a methyl ester, a primary amine, and its formulation as a hydrochloride salt are the key determinants of its chemical behavior and, consequently, its stability profile.

| Property | Predicted Characteristic | Rationale & Implications for Stability |

| Molecular Formula | C6H14ClNO2 | Provides the elemental composition. |

| Molecular Weight | 167.63 g/mol [2] | Relevant for analytical quantification. |

| Form | Solid | As a salt, it is expected to be a crystalline solid at room temperature. |

| Solubility | Soluble in water and polar protic solvents (e.g., methanol, ethanol).[1][3] | The hydrochloride salt form enhances solubility in aqueous media compared to its free base.[3] This is crucial for formulation but also exposes the ester to potential hydrolysis. |

| Hygroscopicity | Likely to be hygroscopic. | Amine hydrochloride salts have a tendency to absorb moisture from the atmosphere.[4] This can be a critical stability concern as the presence of water can initiate hydrolytic degradation. |

Predicted Degradation Pathways and Mechanistic Insights

The stability of Methyl 2-amino-2-methylbutanoate hydrochloride is primarily influenced by its susceptibility to hydrolysis, oxidation, thermal stress, and photolysis. Understanding these pathways is fundamental to designing appropriate storage conditions and analytical methods.

Hydrolytic Degradation: The Primary Concern

The ester functional group is the most probable site of hydrolytic attack, leading to the formation of 2-amino-2-methylbutanoic acid and methanol. This reaction can be catalyzed by both acid and base.[3][5]

-

Acid-Catalyzed Hydrolysis: In aqueous solutions, especially under acidic conditions, the ester can undergo hydrolysis.[3][5] While the hydrochloride salt form provides some initial stability in an acidic pH range, prolonged exposure or strong acidic conditions can promote this degradation.

-

Base-Catalyzed Hydrolysis (Saponification): In neutral to basic conditions, the rate of hydrolysis is significantly accelerated.[3] The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester.

Caption: Predicted hydrolytic degradation of Methyl 2-amino-2-methylbutanoate.

Thermal Degradation

As with many organic molecules, elevated temperatures can induce degradation. For amino acid esters, thermal stress can lead to complex degradation pathways, including decarboxylation, deamination, and polymerization.[6] The specific products will depend on the temperature and the presence of oxygen or other reactive species. It is crucial to establish a recommended storage temperature based on thermal stability studies.

Oxidative Degradation

The primary amine group can be susceptible to oxidation, although it is generally more stable than a free amine due to the hydrochloride salt formation. However, in the presence of strong oxidizing agents or under conditions that promote radical formation (e.g., exposure to light and oxygen), degradation can occur.

Photodegradation

Amino acid derivatives can be sensitive to UV light.[7][8] The absorption of UV radiation can lead to the formation of excited states that may undergo various reactions, including bond cleavage and the formation of reactive radical species. Photostability is a key parameter to evaluate, especially for drug substances that may be exposed to light during manufacturing, storage, or administration.[3][7]

A Framework for Stability Testing: Forced Degradation Studies

To elucidate the degradation pathways and develop a stability-indicating analytical method, a forced degradation (stress testing) study is indispensable.[9][10][11] This involves subjecting the compound to conditions more severe than those expected during storage to accelerate degradation.[9][12]

Objectives of the Forced Degradation Study

-

To identify the likely degradation products.

-

To establish the intrinsic stability of the molecule.

-

To develop and validate a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[13]

Caption: Workflow for a forced degradation study.

Detailed Experimental Protocols

The following protocols are designed as a starting point and should be optimized based on preliminary results. A target degradation of 5-20% is generally considered ideal for method development.

A. Preparation of Stock Solution:

-

Accurately weigh and dissolve Methyl 2-amino-2-methylbutanoate hydrochloride in a suitable solvent (e.g., water or methanol) to a final concentration of 1 mg/mL.

B. Acid Hydrolysis:

-

Mix equal volumes of the stock solution and 0.2 M HCl to obtain a final concentration of 0.5 mg/mL in 0.1 M HCl.

-

Incubate the solution at 60°C.

-

Withdraw aliquots at appropriate time intervals (e.g., 2, 4, 8, 24 hours).

-

Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

C. Base Hydrolysis:

-

Mix equal volumes of the stock solution and 0.2 M NaOH to obtain a final concentration of 0.5 mg/mL in 0.1 M NaOH.

-

Incubate the solution at 60°C.

-

Withdraw aliquots at appropriate time intervals (e.g., 1, 2, 4, 8 hours).

-

Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

D. Oxidative Degradation:

-

Mix equal volumes of the stock solution and 6% H₂O₂ to obtain a final concentration of 0.5 mg/mL in 3% H₂O₂.

-

Store the solution at room temperature, protected from light.

-

Withdraw aliquots at various time points for analysis.

E. Thermal Degradation:

-

Solid State: Store the solid compound in an oven at an elevated temperature (e.g., 70°C).[3] Periodically, dissolve a sample for analysis.

-

Solution State: Incubate the stock solution at 70°C and withdraw aliquots at various time points.

F. Photostability:

-

Expose the stock solution to a controlled light source (e.g., a photostability chamber with UV and visible light) for a specified duration.[3]

-

A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

Analytical Method

A stability-indicating HPLC method is required to separate the parent compound from its degradation products.

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: As the compound lacks a strong chromophore, derivatization with an agent like o-phthalaldehyde (OPA) for fluorescence detection or UV detection at a low wavelength (e.g., ~210 nm) may be necessary.[13][14] Mass spectrometry (LC-MS) is highly recommended for the identification of unknown degradation products.

Recommended Storage and Handling

Based on the predicted stability profile, the following storage and handling conditions are recommended to maintain the integrity of Methyl 2-amino-2-methylbutanoate hydrochloride:

-